5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole
CAS No.: 127450-87-7
Cat. No.: VC6997385
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127450-87-7 |
|---|---|
| Molecular Formula | C7H8ClNO |
| Molecular Weight | 157.6 |
| IUPAC Name | 5-(chloromethyl)-3-cyclopropyl-1,2-oxazole |
| Standard InChI | InChI=1S/C7H8ClNO/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4H2 |
| Standard InChI Key | OWPNVMHFYHRWOK-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NOC(=C2)CCl |
Introduction
5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is a heterocyclic compound belonging to the class of oxazoles, characterized by a five-membered ring containing oxygen and nitrogen atoms. The compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential biological activities and utility as an intermediate in chemical synthesis.
Structural Features
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Molecular Formula:
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Key Functional Groups:
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Chloromethyl group (-CH₂Cl) at position 5.
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Cyclopropyl group (-C₃H₅) at position 3.
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Oxazole ring as the core structure.
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The presence of these functional groups makes the molecule reactive and suitable for further derivatization.
Synthesis Pathway
The synthesis of 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole typically involves:
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Cyclization Reaction: Starting with a precursor containing cyclopropyl and chloromethyl functionalities, cyclization is achieved under controlled conditions to form the oxazole ring.
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Halogenation: Introduction of the chloromethyl group is commonly performed using chlorinating agents like thionyl chloride or phosphorus trichloride.
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Purification: The final product is purified using techniques such as recrystallization or chromatography.
Applications and Potential Uses
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Pharmaceuticals: Oxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. While specific biological activities of this compound are not extensively documented, its structural motifs suggest potential for bioactivity.
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Synthetic Intermediate: The reactive chloromethyl group allows it to act as a precursor in the synthesis of more complex molecules.
Analytical Characterization
The compound can be characterized using various analytical methods:
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Nuclear Magnetic Resonance (NMR):
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-NMR reveals signals corresponding to protons on the cyclopropyl group and the oxazole ring.
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-NMR provides insights into the carbon framework.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Detects functional groups such as C=N (oxazole) and C-Cl (chloromethyl).
Safety and Handling
As with many halogenated organic compounds:
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Toxicity: Likely irritant; handle with gloves and safety goggles.
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Storage: Store in a cool, dry place away from moisture and light.
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